
rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and molecular structure, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and dihaloalkanes.
Introduction of the carboxylate group: This step often involves esterification or amidation reactions.
Formation of the dihydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids, ketones, or aldehydes.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Modulating their activity and influencing cellular responses.
Inhibiting enzymes: Affecting metabolic pathways and biochemical reactions.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
rac-Methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride: Known for its versatility and reactivity.
rac-Methyl (2R,5R)-5-methyloxolane-2-carboxylate: Noted for its unique chemical properties and applications.
Eigenschaften
Molekularformel |
C7H16Cl2N2O2 |
|---|---|
Molekulargewicht |
231.12 g/mol |
IUPAC-Name |
methyl (2S,5S)-5-methylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-5-3-9-6(4-8-5)7(10)11-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
InChI-Schlüssel |
XYRVNFGHWPNPCA-USPAICOZSA-N |
Isomerische SMILES |
C[C@H]1CN[C@@H](CN1)C(=O)OC.Cl.Cl |
Kanonische SMILES |
CC1CNC(CN1)C(=O)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


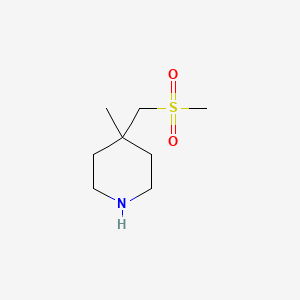
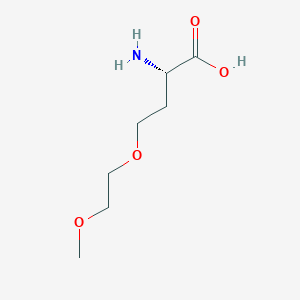
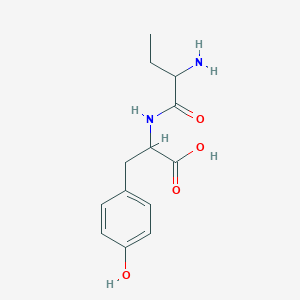
![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
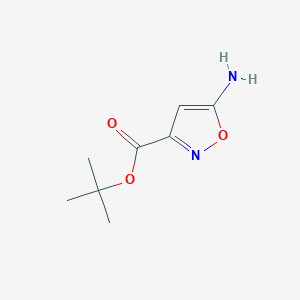
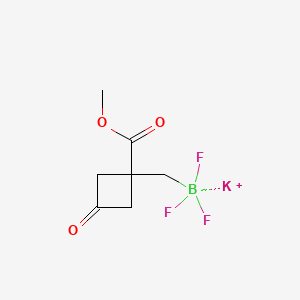

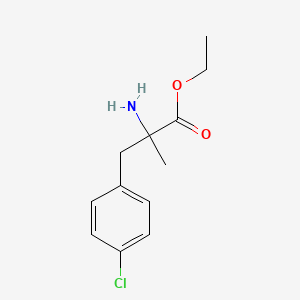
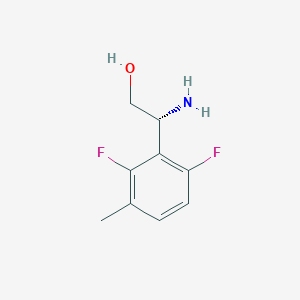
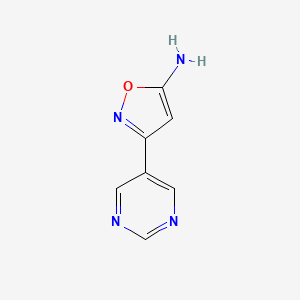
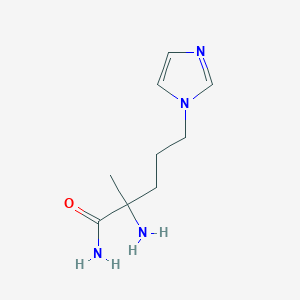

![methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride](/img/structure/B13578979.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)
